2-Methyl-5-(trifluoromethyl)benzylamine
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Overview
Description
2-Methyl-5-(trifluoromethyl)benzylamine is a chemical compound that is part of the benzylamine family. Benzylamines are important in pharmaceutical chemistry due to their presence in numerous pharmaceutically active compounds . The trifluoromethyl group in the compound indicates the presence of three fluorine atoms attached to a methyl group, which can significantly affect the molecule's reactivity and physical properties.
Synthesis Analysis
The synthesis of benzylamines can be achieved through various methods. One approach is the Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines using an
Scientific Research Applications
Ortho-Trifluoromethylation of Benzylamines
A study by Miura et al. (2013) demonstrates the Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines using an electrophilic CF3 reagent, highlighting its utility in medicinal chemistry for preparing ortho-trifluoromethyl-substituted benzylamines. This process benefits from the addition of H2O and Ag2O for improved yields, showcasing the relevance of 2-Methyl-5-(trifluoromethyl)benzylamine in synthesizing complex molecules with potential pharmacological properties (Miura et al., 2013).
Benzylation of Alcohols
In the context of organic synthesis, Poon and Dudley (2006) explored the mix-and-heat benzylation of alcohols using a bench-stable pyridinium salt, where 2-Methyl-5-(trifluoromethyl)benzylamine could be implicated in forming benzyl ethers upon warming. This study emphasizes its role in facilitating the modification of alcohols to ethers in good to excellent yield, indicating its significance in synthetic chemistry (Poon & Dudley, 2006).
Alkylation with Alkyl Halides
Zhao and Chen (2011) developed a method for the functionalization of the ortho-C(sp2)-H bonds of benzylamine substrates with alkyl halides. This process involves the use of sodium triflate as a promoter, providing a new strategy for preparing highly functionalized benzylamines. Such advancements underscore the importance of 2-Methyl-5-(trifluoromethyl)benzylamine in constructing complex molecules with broad applications in synthetic and medicinal chemistry (Zhao & Chen, 2011).
Fluorination Protocols
Wang, Mei, and Yu (2009) presented a Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination technique using N-fluoro-2,4,6-trimethylpyridinium triflate with NMP as a promoter for triflamide-protected benzylamines. This protocol is notably applicable in medicinal chemistry and synthesis, highlighting the chemical's versatility in introducing fluorine atoms into organic compounds, which is crucial for developing pharmaceuticals with enhanced metabolic stability and biological activity (Wang, Mei, & Yu, 2009).
Safety And Hazards
The compound is classified as dangerous with the signal word “Danger” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . The precautionary statement P280 advises wearing protective gloves, clothing, and eye protection .
properties
IUPAC Name |
[2-methyl-5-(trifluoromethyl)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6-2-3-8(9(10,11)12)4-7(6)5-13/h2-4H,5,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXXLXYKISLYDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(trifluoromethyl)benzylamine |
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